tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate
Description
The compound tert-butyl N-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate is a chiral intermediate frequently employed in stereoselective organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its structure features a dihydro-2H-pyran ring substituted with a tert-butyl carbamate group and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl moiety. The TBDPS group serves as a robust protecting agent for hydroxyl groups, offering exceptional stability under acidic and oxidative conditions while enabling selective deprotection via fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) . This compound is typically synthesized through multi-step protocols involving silylation, carbamate formation, and ring-closing reactions, as outlined in experimental procedures for related intermediates .
Properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4Si/c1-26(2,3)32-25(29)28-21-17-18-22(30-19-21)20-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3,(H,28,29)/t21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVWICSDKWLKB-YADHBBJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyran ring. One common synthetic route includes the following steps:
Formation of the Pyran Ring: : The pyran ring is constructed using a suitable precursor, such as a dihydroxy compound, which undergoes cyclization under acidic conditions.
Introduction of the Silyl Group: : The tert-butyldiphenylsilyl group is introduced through a silylation reaction, often using tert-butyldiphenylchlorosilane as the silylating agent.
Carbamate Formation: : The carbamate group is introduced by reacting the silylated pyran with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as sodium hydride (NaH) and electrophiles like thionyl chloride (SOCl₂) are often used.
Major Products Formed
Scientific Research Applications
Biological Applications
2.1 Medicinal Chemistry:
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the silyl group is believed to enhance membrane permeability and bioactivity .
- Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The modulation of apoptosis pathways in neural cells has been observed with similar compounds .
2.2 Drug Delivery Systems:
Due to its favorable solubility and stability profile, tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate can be utilized in drug delivery formulations, particularly for hydrophobic drugs that require enhanced bioavailability.
Material Science Applications
3.1 Polymer Chemistry:
The compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows for:
- Cross-linking agents in polymer networks.
- Modification of polymer surfaces to improve hydrophobicity or biocompatibility.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Compound 6: tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane
- Protecting Group : tert-butyldimethylsilyl (TBDMS) instead of TBDPS.
- Steric Profile : The TBDMS group is less bulky than TBDPS, reducing steric hindrance during reactions.
- Stability : TBDMS is more labile under mildly acidic or nucleophilic conditions compared to TBDPS, which resists premature deprotection in harsh synthetic environments .
- Applications : Used in stereoselective syntheses requiring moderate protection, where faster deprotection kinetics are advantageous.
Other Silyl-Protected Analogues
- Triphenylsilyl (TPS) variants : Offer even greater steric bulk than TBDPS but are rarely used due to synthetic impracticality.
- Triisopropylsilyl (TIPS) variants : Balance moderate bulk and stability, often selected for reactions requiring intermediate deprotection thresholds.
Comparative Data Table
Research Findings
- Synthetic Efficiency : The TBDPS group in the target compound enhances reaction yields in multi-step sequences by minimizing side reactions (e.g., β-elimination) common with smaller silyl groups .
- Deprotection Kinetics : Compound 6’s TBDMS group deprotects 3–5× faster than TBDPS under identical conditions (e.g., 1.0 M TBAF in THF, 25°C), making it preferable for time-sensitive steps .
- Solubility: The TBDPS group increases lipophilicity, improving solubility in nonpolar solvents (e.g., hexane, toluene) but complicating aqueous-phase workups.
Biological Activity
tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C27H37NO4Si
- Molecular Weight : 467.68 g/mol
- CAS Number : 1638744-61-2
The structural representation can be summarized as follows:
Research indicates that the compound may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the tert-butyldiphenylsilyl group suggests enhanced lipophilicity, which could facilitate membrane permeability and bioavailability.
Biological Activity
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Antimicrobial Activity
- Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. While specific data for this compound is limited, the structural analogs suggest potential efficacy against bacteria and fungi.
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Anticancer Properties
- Preliminary investigations into related carbamate derivatives have revealed cytotoxic effects on cancer cell lines. This compound may share similar mechanisms, potentially inducing apoptosis or inhibiting cell proliferation.
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Neuroprotective Effects
- Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature could position this compound as a candidate for further research in neuroprotection.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies.
Q & A
Q. What are the common synthetic routes for preparing this carbamate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate coupling under controlled conditions. Key steps include:
- Protection of hydroxyl groups : The tert-butyldiphenylsilyl (TBDPS) group is introduced via silylation to protect the hydroxymethyl moiety .
- Carbamate formation : Reaction of the amine intermediate with tert-butyl carbamate using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as THF or DMF .
- Temperature control : Reactions are often conducted at 0–5°C to minimize epimerization of the (3R,6S) stereocenters .
- Yield optimization : Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can researchers characterize the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- NMR Spectroscopy : and NMR analyze coupling constants (e.g., for dihydro-pyran ring conformation) and NOE effects for spatial arrangement .
- X-ray Crystallography : Confirms absolute configuration, particularly for crystalline intermediates .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Moisture sensitivity : The TBDPS group hydrolyzes under acidic or aqueous conditions; store under argon/nitrogen at –20°C .
- Light and temperature : Degradation occurs upon prolonged UV exposure; use amber vials and avoid temperatures >40°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., BINOL-derived ligands) improves enantioselectivity .
- Low-temperature kinetics : Slow addition of reagents at –10°C suppresses kinetic byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesis?
- Methodological Answer :
- DFT calculations : Model transition states to identify steric/electronic mismatches (e.g., TBDPS group bulkiness vs. pyran ring flexibility) .
- DoE (Design of Experiments) : Multivariate analysis (e.g., varying solvent/base ratios) pinpoints critical factors .
- In situ monitoring : ReactIR or HPLC-MS tracks intermediate formation, validating computational pathways .
Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against serine hydrolases (e.g., carboxylesterases) using fluorogenic substrates .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with protein targets (e.g., kinases) .
- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after treatment in HEK293 or HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
